Mercury bis(4-chlorobenzoate)
Description
Mercury bis(4-chlorobenzoate) (CAS: 15516-76-4, alternatively listed as 5516-76-4 in some sources) is an organomercury compound with the formula Hg(C₇H₄ClO₂)₂. It consists of a mercury(II) ion coordinated to two 4-chlorobenzoate ligands. This compound is classified under "Metals, non-essential" in regulatory frameworks due to its toxicity, with usage restricted to concentrations ≤0.1% in industrial applications. Its presence in environmental and manufacturing guidelines (e.g., Toyota’s banned substances list) highlights its hazardous nature, aligning with global efforts to limit mercury pollution.
Properties
CAS No. |
15516-76-4 |
|---|---|
Molecular Formula |
C14H8Cl2HgO4 |
Molecular Weight |
511.7 g/mol |
IUPAC Name |
4-chlorobenzoate;mercury(2+) |
InChI |
InChI=1S/2C7H5ClO2.Hg/c2*8-6-3-1-5(2-4-6)7(9)10;/h2*1-4H,(H,9,10);/q;;+2/p-2 |
InChI Key |
WQPHTPYIKIWESZ-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C(=O)[O-])Cl.C1=CC(=CC=C1C(=O)[O-])Cl.[Hg+2] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])Cl.C1=CC(=CC=C1C(=O)[O-])Cl.[Hg+2] |
Other CAS No. |
15516-76-4 |
Related CAS |
74-11-3 (Parent) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
(a) Silver(I) 4-chlorobenzoate complexes
Key differences include:
- Coordination chemistry: Silver(I) adopts a distorted tetrahedral geometry with nitrogen donors from Schiff base ligands, whereas mercury(II) in bis(4-chlorobenzoate) likely exhibits linear or trigonal coordination due to its +2 oxidation state.
- Toxicity : Silver derivatives are less toxic than mercury analogs, which exhibit bioaccumulative and neurotoxic effects.
(b) Other Mercury Benzoates
- Mercury(II) benzoate (without chlorine substituents): Lacks the electron-withdrawing chloro group, reducing its stability and reactivity compared to the 4-chloro derivative.
- Mercury halides (e.g., Hg₂Br₂, HgI₂): These inorganic mercury salts exhibit higher solubility in water than mercury bis(4-chlorobenzoate), increasing their environmental mobility.
(c) Chlorinated Aromatic Derivatives
- 4-Chlorobenzoic acid (free ligand): Degraded microbially by Arthrobacter spp. and Pseudomonas via dechlorination pathways. Mercury bis(4-chlorobenzoate) resists biodegradation due to mercury’s inhibitory effects on microbial enzymes.
- Isosorbide di-(4-chlorobenzoate): A non-metallic ester with two 4-chlorobenzoate groups. Unlike the mercury compound, it binds to cholinesterases (e.g., BuChE, AChE) via π-π stacking and hydrophobic interactions.
Regulatory and Environmental Profiles
Research Findings
- Environmental Persistence : Mercury bis(4-chlorobenzoate) is resistant to degradation by Arthrobacter and Pseudomonas strains, unlike 4-chlorobenzoic acid, which is metabolized via dechlorination and ring cleavage.
- Enzyme Interactions : Unlike isosorbide di-(4-chlorobenzoate), which binds reversibly to cholinesterases, mercury bis(4-chlorobenzoate) irreversibly inhibits sulfhydryl-containing enzymes due to Hg’s affinity for thiol groups.
- Thermal Stability: The chloro substituent in mercury bis(4-chlorobenzoate) enhances thermal stability compared to non-halogenated mercury benzoates, as evidenced by its inclusion in high-temperature industrial guidelines.
Q & A
Q. What are the critical safety protocols for handling Mercury bis(4-chlorobenzoate) in academic laboratories?
Mercury bis(4-chlorobenzoate) is classified under restricted substances due to its toxicity and environmental persistence. Regulatory guidelines specify a concentration limit of 0.1% (by weight) in materials, with strict disposal protocols to prevent environmental contamination . Researchers must use fume hoods, wear nitrile gloves, and avoid skin contact. Waste should be treated as hazardous and disposed of via certified facilities. Pre-experiment risk assessments are mandatory, referencing Safety Data Sheets (SDS) for emergency procedures .
Q. How is Mercury bis(4-chlorobenzoate) synthesized, and what structural features influence its stability?
Synthesis typically involves reacting mercury(I/II) salts with 4-chlorobenzoic acid derivatives under controlled pH and temperature. Structural stability is influenced by coordination geometry and ligand interactions. For analogous mercury compounds (e.g., silver-4-chlorobenzoate complexes), X-ray crystallography reveals distorted tetrahedral coordination around the metal center, with halogen substituents (e.g., Cl) enhancing lattice stability via π-π stacking and van der Waals interactions . Researchers should optimize ligand-to-metal ratios and solvent polarity to minimize decomposition.
Advanced Research Questions
Q. What methodological approaches resolve contradictions in reported toxicity data for Mercury bis(4-chlorobenzoate)?
Discrepancies often arise from differences in speciation analysis, sample matrices, or detection limits. To address this:
- Use synchrotron-based X-ray absorption spectroscopy (XAS) to differentiate between Hg(I) and Hg(II) species in environmental or biological samples.
- Validate data with isotopic dilution mass spectrometry (ID-MS) to account for matrix effects .
- Cross-reference results with controlled lab studies using standardized exposure models (e.g., OECD Test Guidelines).
Q. How can Mercury bis(4-chlorobenzoate) interact with environmental sorbents, and what analytical methods track these interactions?
In reducing environments (e.g., coal-derived syngas), mercury compounds adsorb onto activated carbon or metal-organic frameworks (MOFs). Researchers should:
- Conduct temperature-programmed desorption (TPD) to quantify adsorption efficiency under simulated gasification conditions.
- Pair gas chromatography-atomic fluorescence spectroscopy (GC-AFS) with thermodynamic modeling to predict Hg speciation and binding mechanisms .
- Compare results with structurally similar compounds (e.g., mercury halides) to identify ligand-specific reactivity .
Q. What experimental designs mitigate crystallographic disorder in Mercury bis(4-chlorobenzoate) complexes?
Disorder in crystal structures often stems from ligand flexibility or solvent incorporation. Strategies include:
- Using low-temperature crystallography (e.g., 100 K) to reduce thermal motion artifacts.
- Employing high-resolution powder X-ray diffraction (PXRD) to refine unit cell parameters and identify polymorphs.
- Applying Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Hg-Cl vs. Hg-O bonds) and optimize crystal growth conditions .
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